molecular formula C5H9BO3 B1359821 (3,6-Dihydro-2H-pyran-4-YL)boronic acid CAS No. 1002127-60-7

(3,6-Dihydro-2H-pyran-4-YL)boronic acid

Cat. No.: B1359821
CAS No.: 1002127-60-7
M. Wt: 127.94 g/mol
InChI Key: YVWATSXVUOJOIG-UHFFFAOYSA-N
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Description

(3,6-Dihydro-2H-pyran-4-YL)boronic acid is an organic compound with the molecular formula C5H9BO3 It is a boronic acid derivative featuring a pyran ring, which is a six-membered ring containing one oxygen atom

Biochemical Analysis

Biochemical Properties

(3,6-Dihydro-2H-pyran-4-YL)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is particularly known for its interaction with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors. Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, due to its affinity for diol-containing molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression. This inhibition can affect cell cycle progression, apoptosis, and other critical cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with active site residues, such as serine or threonine. This inhibition can lead to changes in enzyme activity and downstream signaling pathways. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to sustained inhibition of proteasome activity, resulting in prolonged changes in cellular function. These temporal effects are essential for understanding the compound’s long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, such as liver and kidney damage. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its biological effects and optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,6-Dihydro-2H-pyran-4-YL)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of 3,6-dihydro-2H-pyran with borane reagents, followed by oxidation to yield the boronic acid. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition of the borane intermediates.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of automated systems also allows for scalable production, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dihydro-2H-pyran-4-YL)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid to borane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Borate esters and boronic anhydrides.

    Reduction: Borane derivatives.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

(3,6-Dihydro-2H-pyran-4-YL)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs targeting the endocannabinoid system and inhibitors of specific enzymes.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (3,6-Dihydro-2H-pyran-4-yl)trifluoroborate
  • (3,6-Dihydro-2H-pyran-4-yl)trifluoromethanesulfonate
  • 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

(3,6-Dihydro-2H-pyran-4-YL)boronic acid is unique due to its specific structural features, which include the pyran ring and the boronic acid group. These features confer distinct reactivity and binding properties, making it a valuable compound in various synthetic and research applications. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and form stable complexes with diols sets it apart from other boronic acid derivatives.

Properties

IUPAC Name

3,6-dihydro-2H-pyran-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BO3/c7-6(8)5-1-3-9-4-2-5/h1,7-8H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWATSXVUOJOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCOCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635114
Record name 3,6-Dihydro-2H-pyran-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002127-60-7
Record name 3,6-Dihydro-2H-pyran-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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